Fmoc-Lys-OH.HCl
Overview
Description
Fmoc-Lys-OH.HCl is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is a building block that has been used in the synthesis of azido-protected peptides for activity-based protein profiling and click-functional peptide bundles for biopolymer formation .
Synthesis Analysis
This compound is used in Fmoc solid-phase peptide synthesis . The synthesis of Fmoc-Lys(Npa)-OH, an analogue of this compound, involves the condensation of 2-nitrophenylacetic acid with N-hydroxysuccinimide in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester .Molecular Structure Analysis
The molecular formula of this compound is C21H24N2O4 • HCl . It has a molecular weight of 404.9 .Chemical Reactions Analysis
This compound is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis .Physical and Chemical Properties Analysis
This compound is a white to slight yellow to beige powder .Scientific Research Applications
Supramolecular Hydrogels : Fmoc-Lys-OH.HCl, when functionalized, forms the basis of supramolecular hydrogels widely used in the biomedical field due to their biocompatible and biodegradable properties. These hydrogels exhibit antimicrobial activity, especially when incorporated with colloidal and ionic silver mixtures (Croitoriu et al., 2021).
Peptide Radiolabeling : It has been used as a precursor for solid-phase synthesis of radiolabeled peptides, particularly in the efficient synthesis of 99mTc-labeled peptides, which are significant in medical diagnostics (Surfraz et al., 2007).
Peptide Synthesis : this compound plays a critical role in simplifying and improving the synthetic methods of polypeptides, as demonstrated in the synthesis of Fmoc-L-Lys(Boc)-Gly-OH (Zhao & Key, 2013).
Minimalistic Hydrogelators : Its variants have been used to create hydrogelators with low critical gelation concentrations, making them suitable for biomedical applications like 2D/3D cell growth and DNA binding (Chakraborty et al., 2020).
Solid-Phase Peptide Synthesis : this compound has been used in solid-phase synthesis of peptides, especially in studying the influence of protecting groups on peptide secondary structures (Larsen et al., 1993).
pH-Controlled Hydrogelation : An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation, showing significant advantages in hydrogel applications (Reddy et al., 2015).
Peptide Ligation : this compound has been modified for use in peptide ligation, demonstrating efficiency in solid-phase peptide synthesis (Katayama et al., 2008).
Manufacturing Hydrophobic Peptides : It has been utilized in the synthesis of hydrophobic peptides, particularly in cancer vaccinations and large-scale production in the peptide industry (Shakoori & Gangakhedkar, 2014).
Mechanism of Action
- Fmoc-Lys-OH.HCl is commonly used as a protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) .
- Fmoc protection occurs by reacting the amine group of lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .
- The Fmoc group is base-labile, meaning it can be removed by treatment with piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging. Recently, a novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Biochemical Analysis
Biochemical Properties
Fmoc-Lys-OH.HCl plays a crucial role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is involved in the formation of peptide bonds when reacting with other molecules and can also participate in reactions with functional groups, such as carboxyl groups, leading to the creation of esters .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely dependent on the specific biochemical reactions it participates in. As a lysine derivative, it can influence cell function by participating in the synthesis of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its capacity to react with other molecules. It engages in the formation of peptide bonds when reacting with other molecules and can also participate in reactions with functional groups, such as carboxyl groups, leading to the creation of esters . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it should be stored at 2-8°C to maintain its integrity . Over time, the compound may undergo degradation, which could potentially influence its long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the metabolic pathways related to protein synthesis, given its role as a derivative of the amino acid lysine . It can interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Properties
IUPAC Name |
(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZFAIUUXYFGY-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474495 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139262-23-0 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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